Ethyl hydrogen ({[(benzyloxy)carbonyl]amino}methyl)phosphonate
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Overview
Description
(Benzyloxycarbonylamino)methylphosphonic acid ethyl ester is an organic compound that features a phosphonic acid ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzyloxycarbonylamino)methylphosphonic acid ethyl ester typically involves the reaction of benzyloxycarbonyl chloride with aminomethylphosphonic acid ethyl ester under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of (Benzyloxycarbonylamino)methylphosphonic acid ethyl ester may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Benzyloxycarbonylamino)methylphosphonic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
(Benzyloxycarbonylamino)methylphosphonic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Benzyloxycarbonylamino)methylphosphonic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can be reversible or irreversible, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- (Benzyloxycarbonylamino)methylphosphonic acid methyl ester
- (Benzyloxycarbonylamino)methylphosphonic acid propyl ester
- (Benzyloxycarbonylamino)methylphosphonic acid butyl ester
Uniqueness
(Benzyloxycarbonylamino)methylphosphonic acid ethyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
61937-73-3 |
---|---|
Molecular Formula |
C11H16NO5P |
Molecular Weight |
273.22 g/mol |
IUPAC Name |
ethoxy(phenylmethoxycarbonylaminomethyl)phosphinic acid |
InChI |
InChI=1S/C11H16NO5P/c1-2-17-18(14,15)9-12-11(13)16-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
HUJRSNNNFKPLID-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CNC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
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